Cas no 899974-81-3 (N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)

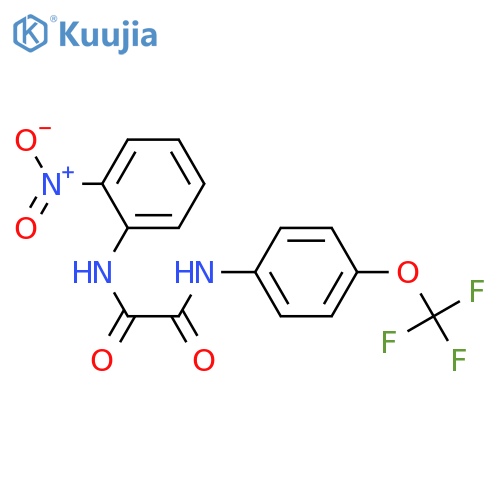

899974-81-3 structure

商品名:N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide

CAS番号:899974-81-3

MF:C15H10F3N3O5

メガワット:369.2522

CID:5459895

N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide 化学的及び物理的性質

名前と識別子

-

- N'-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide

- N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

- VU0504129-1

- N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide

-

- インチ: 1S/C15H10F3N3O5/c16-15(17,18)26-10-7-5-9(6-8-10)19-13(22)14(23)20-11-3-1-2-4-12(11)21(24)25/h1-8H,(H,19,22)(H,20,23)

- InChIKey: FQTMQYMEFFKHSL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C(N([H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 530

- トポロジー分子極性表面積: 113

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2879-7256-3mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 3mg |

$63.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-15mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 15mg |

$89.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-2mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 2mg |

$59.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-10μmol |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 10μl |

$69.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-5mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 5mg |

$69.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-5μmol |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 5μl |

$63.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-20mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 20mg |

$99.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-4mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 4mg |

$66.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-30mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 30mg |

$119.0 | 2023-05-01 | |

| Life Chemicals | F2879-7256-40mg |

N-(2-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide |

899974-81-3 | 90%+ | 40mg |

$140.0 | 2023-05-01 |

N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

899974-81-3 (N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量